Chemical structure and properties of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
Chemical structure and properties of 5-Hydroxy-2-methyl-3-nitrobenzoic acid
An In-depth Technical Guide to the Chemical Structure and Properties of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential significance in medicinal chemistry and organic synthesis. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds to infer its chemical properties, potential synthetic routes, and areas of application. By examining the interplay of its hydroxyl, methyl, nitro, and carboxylic acid functional groups, we aim to provide a foundational resource for researchers and developers interested in this and similar chemical entities. This guide is structured to deliver not just data, but also expert insights into the causality behind its anticipated chemical behavior and to propose robust experimental designs for its further investigation.
Introduction and Molecular Overview
5-Hydroxy-2-methyl-3-nitrobenzoic acid is a polysubstituted aromatic compound. The arrangement of an electron-donating hydroxyl group, a weakly activating methyl group, and two electron-withdrawing groups (nitro and carboxylic acid) on the benzene ring suggests a unique electronic and reactive profile. While this specific compound is not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules and versatile synthetic intermediates.[1] The interplay of these functional groups is expected to significantly influence its acidity, reactivity, and potential biological activity.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Hydroxy-2-methyl-3-nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.15 g/mol |
| Canonical SMILES | CC1=C(C(=CC(=C1)O)[O-])C(=O)O |
| InChI Key | (Not available due to limited data) |
| CAS Number | (Not available due to limited data) |
Predicted Physicochemical Properties
The physicochemical properties of 5-Hydroxy-2-methyl-3-nitrobenzoic acid are critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes expected properties based on the analysis of structurally similar compounds.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | 200-220 °C | Aromatic carboxylic acids with nitro and hydroxyl groups typically have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, 4-Hydroxy-2-methyl-5-nitrobenzoic acid has a melting point of 213-214 °C.[2] |
| Boiling Point | > 350 °C (with decomposition) | High boiling points are characteristic of this class of compounds. Decomposition before boiling is common. 4-Hydroxy-2-methyl-5-nitrobenzoic acid has a predicted boiling point of about 375.4 °C.[2] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the overall aromatic character limits aqueous solubility. The presence of these polar groups enhances solubility in polar organic solvents. |
| pKa (Carboxylic Acid) | 2.5 - 3.5 | The electron-withdrawing nitro group and the benzene ring will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| pKa (Phenolic Hydroxyl) | 7.0 - 8.0 | The electron-withdrawing nitro and carboxylic acid groups will make the phenolic proton more acidic than phenol (pKa ~10). |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Nitration of 5-Hydroxy-2-methylbenzoic Acid
The most direct conceptual route involves the regioselective nitration of 5-hydroxy-2-methylbenzoic acid.[3] The directing effects of the existing substituents are crucial in determining the outcome of this reaction. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director.
Plausible nitration pathway for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Experimental Protocol: A General Approach to Nitration
Caution: Nitration reactions are highly exothermic and require strict temperature control. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 5-hydroxy-2-methylbenzoic acid in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Alternative Synthetic Pathway: Oxidation of a Toluene Precursor
An alternative strategy involves the oxidation of a corresponding nitrotoluene derivative, such as 2-methyl-5-hydroxy-3-nitrotoluene. This approach is contingent on the availability of the starting toluene.
Potential oxidation pathway for the synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-Hydroxy-2-methyl-3-nitrobenzoic acid. The expected spectral data are outlined below, based on the analysis of similar compounds.[4][5][6]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet between δ 12.0-13.0 ppm, which is exchangeable with D₂O. - Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment. - Phenolic Proton (-OH): A broad singlet, with a chemical shift that is concentration-dependent. - Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm. |
| ¹³C NMR | - Carboxylic Carbon (-COOH): A signal in the range of δ 165-175 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro, hydroxyl, and carboxylic acid groups will be significantly shifted. - Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm. |
| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z 197 for the molecular ion. - Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z 179), NO₂ (m/z 151), and COOH (m/z 152). |
Potential Applications in Drug Development and Research
Substituted nitrobenzoic acids are valuable precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[2][7]
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Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in some antimicrobial drugs. The nitro group can be bioreduced to generate reactive nitrogen species that are toxic to microbial pathogens.[2]
-
Enzyme Inhibitors: The structural features of 5-Hydroxy-2-methyl-3-nitrobenzoic acid make it a candidate for investigation as an enzyme inhibitor. For instance, 5-Hydroxy-2-nitrobenzoic acid has been shown to inhibit bovine low molecular weight protein tyrosine phosphatase.[8]
-
Synthetic Intermediate: The functional groups of this molecule allow for diverse chemical modifications. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid and hydroxyl groups provide handles for esterification, amidation, and etherification reactions.
Logical relationships of the core molecule to potential applications.
Safety and Handling
While specific toxicity data for 5-Hydroxy-2-methyl-3-nitrobenzoic acid is unavailable, related nitroaromatic compounds should be handled with care.
-
General Hazards: Similar compounds are often classified as irritants to the skin, eyes, and respiratory system.[9][10] Some nitro-containing compounds may have suspected mutagenic or carcinogenic properties.
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling: Avoid creating dust. Use non-sparking tools.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion and Future Directions
5-Hydroxy-2-methyl-3-nitrobenzoic acid represents an under-investigated chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of its constituent functional groups and structurally related molecules.
Future research should focus on the definitive synthesis and characterization of this compound. Elucidation of its crystal structure would provide invaluable insights into its solid-state packing and intermolecular interactions. Furthermore, systematic screening for biological activity, particularly as an antimicrobial agent or enzyme inhibitor, is warranted. The development of a robust and scalable synthetic protocol will be a critical first step in unlocking the full potential of this versatile molecule.
References
-
Chemical Synthesis Database. (2025). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235188, 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117300960, Methyl 2-(hydroxymethyl)-3-nitrobenzoate. Retrieved from [Link]
- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
-
Mei, W., et al. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 4-Hydroxy-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]
- Liu, Y.-Z., et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655.
-
Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
- Al-Warhi, T., et al. (2026). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 29(5), 1083.
- Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-Hydroxy-2-methyl-5-nitrobenzoic acid | 408335-80-8 [smolecule.com]
- 3. 5-Hydroxy-2-methylbenzoic acid | C8H8O3 | CID 235188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]
- 6. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
